NN4-TRIMETHYL-2-[3-(TRIFLUOROMETHYL)BENZAMIDO]-13-THIAZOLE-5-CARBOXAMIDE
Overview
Description
NN4-TRIMETHYL-2-[3-(TRIFLUOROMETHYL)BENZAMIDO]-13-THIAZOLE-5-CARBOXAMIDE is a synthetic compound characterized by the presence of a trifluoromethyl group, a thiazole ring, and a benzamido moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NN4-TRIMETHYL-2-[3-(TRIFLUOROMETHYL)BENZAMIDO]-13-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the thiazole ring, introduction of the trifluoromethyl group, and the coupling of the benzamido moiety. Common synthetic routes may involve:
Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often utilizes reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of metal catalysts.
Coupling of the Benzamido Moiety: This step may involve amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
NN4-TRIMETHYL-2-[3-(TRIFLUOROMETHYL)BENZAMIDO]-13-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be susceptible to oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions may target the carbonyl groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by metal catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
NN4-TRIMETHYL-2-[3-(TRIFLUOROMETHYL)BENZAMIDO]-13-THIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group
Mechanism of Action
The mechanism of action of NN4-TRIMETHYL-2-[3-(TRIFLUOROMETHYL)BENZAMIDO]-13-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The thiazole ring may play a role in binding to specific enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyltrimethylsilane (TMSCF3): Known for its use in introducing the trifluoromethyl group in organic synthesis.
2-Fluoro-3-(trifluoromethyl)benzamide: Another compound with a trifluoromethyl group, used in various chemical applications.
Uniqueness
NN4-TRIMETHYL-2-[3-(TRIFLUOROMETHYL)BENZAMIDO]-13-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiazole ring and benzamido moiety contribute to its potential biological activity.
Properties
IUPAC Name |
N,N,4-trimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2S/c1-8-11(13(23)21(2)3)24-14(19-8)20-12(22)9-5-4-6-10(7-9)15(16,17)18/h4-7H,1-3H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJNHTAJIMSZBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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